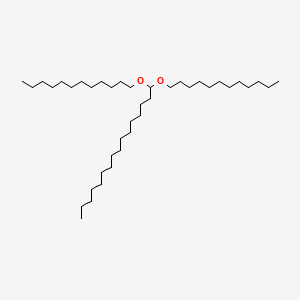

1,1-Bis(dodecyloxy)hexadecane

描述

属性

CAS 编号 |

56554-64-4 |

|---|---|

分子式 |

C40H82O2 |

分子量 |

595.1 g/mol |

IUPAC 名称 |

1,1-didodecoxyhexadecane |

InChI |

InChI=1S/C40H82O2/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40(41-38-35-32-29-26-20-17-14-11-8-5-2)42-39-36-33-30-27-21-18-15-12-9-6-3/h40H,4-39H2,1-3H3 |

InChI 键 |

IQWYYPSAYLKEME-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

其他CAS编号 |

56554-64-4 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,1-Bis(dodecyloxy)hexadecane and Analogues

The most prevalent and established method for synthesizing symmetrical acetals such as this compound is the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol. openstax.org

Reaction Scheme: Hexadecanal (B134135) + 2 Dodecanol (B89629) ⇌ this compound + Water

To drive the equilibrium towards the formation of the acetal (B89532), water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. libretexts.orguci.edu Alternatively, using a large excess of the alcohol (dodecanol) can also shift the equilibrium to favor the product, in accordance with Le Chatelier's principle. organicchemistrytutor.comvaia.com

Direct synthesis from the parent alkane, hexadecane (B31444), and dodecyl halides is not a standard or feasible pathway. Alkanes like hexadecane are chemically inert due to the strength and non-polar nature of their C-C and C-H bonds, making them poor substrates for direct reaction with alkyl halides.

An alternative, though less direct, route analogous to the Williamson ether synthesis could theoretically be employed. masterorganicchemistry.comresearchgate.net This would involve a two-step process: first, the conversion of hexadecanal to its corresponding geminal diol (hexadecane-1,1-diol), followed by a double Williamson ether synthesis using a strong base to deprotonate the diol and subsequent reaction with a dodecyl halide (e.g., dodecyl bromide). chemistrysteps.com However, this method is less common for acetal synthesis than the direct acid-catalyzed reaction of the aldehyde and alcohol due to the potential for competing elimination reactions and the instability of gem-diols. uci.edu

A notable and efficient method for creating related acetal structures involves catalysis by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Research has demonstrated a one-pot, solvent-free procedure for the practical synthesis of α-chloroacetals directly from primary alcohols. acs.orgacs.orgnih.gov

In this process, TEMPO is used as a catalyst along with trichloroisocyanuric acid (TCCA), which functions as both the oxidant and the chlorinating reagent. acs.org This method transforms a primary alcohol first into an aldehyde intermediate, which is then converted in situ to an α-chloroacetal. This approach offers several advantages, including the use of readily available and inexpensive reagents and solvent-free conditions, resulting in high yields. acs.org While not a direct synthesis of this compound itself, this methodology is highly relevant for producing α-chloroacetal analogues, which are valuable synthetic intermediates. acs.org

This compound is available from various chemical suppliers, typically on a custom synthesis basis. This indicates a demand for the compound in specialized research and development applications rather than large-scale commodity use.

The industrial relevance of long-chain acetals is significant. They are utilized in a variety of sectors:

Fragrance Industry : Acetals serve as stable precursors to volatile aldehydes, which are common fragrance components. The acetal can slowly hydrolyze to release the aldehyde, providing a long-lasting scent. digitellinc.comresearchgate.net

Polymers and Materials : Acetal functionalities are incorporated into polymer backbones to create materials with specific properties, such as closed-loop recyclable polyurethanes. rsc.orgwhiterose.ac.uk The acid-cleavable nature of the acetal linkage allows for depolymerization and monomer recovery. rsc.org

Bioadditives : Certain acetals are explored as bioadditives for fuels, for example, to improve the properties of biodiesel. researchgate.net

Protecting Groups : In industrial-scale organic synthesis, the acetal group is a robust protecting group for aldehydes and ketones. mdpi.com

The presence of this compound has been identified in the chemical profiles of various biological samples, suggesting its potential use as a biomarker. scispace.com

Novel Approaches and Mechanistic Studies in Synthetic Chemistry

Modern synthetic chemistry seeks to develop more efficient, one-pot reactions. For acetal synthesis, tandem reactions that combine multiple steps into a single procedure are of great interest. One such novel approach is the tandem hydroformylation-acetalization of olefins. sci-hub.se This process converts an alkene into an aldehyde, which then immediately undergoes acid-catalyzed acetalization in the same reaction vessel, streamlining the synthesis. sci-hub.sersc.org

The mechanism of acid-catalyzed acetal formation from an aldehyde and an alcohol is a well-established, multi-step process: fiveable.melibretexts.org

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of hexadecanal, significantly increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Alcohol : A molecule of dodecanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Deprotonation to form a Hemiacetal : A proton is transferred from the oxonium ion intermediate to a base (like another alcohol molecule or the conjugate base of the acid catalyst), yielding a hemiacetal. stackexchange.com This intermediate contains one hydroxyl (-OH) group and one alkoxy (-OR) group on the same carbon.

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water : The loss of a water molecule results in the formation of a resonance-stabilized carbocation, known as an oxocarbenium ion. This step is often rate-determining. masterorganicchemistry.com

Second Nucleophilic Attack : A second molecule of dodecanol attacks the highly electrophilic oxocarbenium ion. youtube.com

Final Deprotonation : The resulting protonated acetal is deprotonated to yield the final, neutral acetal product, this compound, and regenerates the acid catalyst. libretexts.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of Hexadecanal Carbonyl | Protonated Carbonyl |

| 2 | First Nucleophilic Attack by Dodecanol | Tetrahedral Oxonium Ion |

| 3 | Deprotonation | Hemiacetal |

| 4 | Protonation of Hemiacetal -OH | Protonated Hemiacetal |

| 5 | Loss of Water | Oxocarbenium Ion |

| 6 | Second Nucleophilic Attack by Dodecanol | Protonated Acetal |

| 7 | Final Deprotonation | This compound |

Derivatization Strategies and Functional Group Interconversions

The primary chemical transformation involving this compound is its hydrolysis back to the parent aldehyde and alcohol. This functional group interconversion is essentially the reverse of its formation and is also catalyzed by aqueous acid. chemistryscore.comorgoreview.com

Acetal Hydrolysis : Acetals are stable to bases, nucleophiles, and many reducing and oxidizing agents, but they are readily cleaved under acidic conditions. fiveable.memasterorganicchemistry.comjove.com The presence of excess water drives the equilibrium back towards the starting materials, hexadecanal and dodecanol. organicchemistrytutor.com The mechanism of hydrolysis follows the reverse pathway of acetal formation. chemistryscore.comchemistrysteps.com

Use as a Protecting Group : The stability of acetals under non-acidic conditions makes them excellent protecting groups for aldehydes and ketones in multi-step syntheses. masterorganicchemistry.comchemistrysteps.com For instance, if another functional group in a molecule needs to be modified using a strong base or a nucleophilic reagent (like a Grignard or organolithium reagent), the aldehyde group can first be protected by converting it to an acetal. youtube.com The acetal group remains inert during the subsequent reaction and can be easily removed afterward by treatment with aqueous acid to regenerate the original aldehyde. uci.eduyoutube.com

Kinetic and Thermodynamic Aspects of Formation Reactions

The formation of this compound is a thermodynamically controlled process. youtube.com The reaction is reversible, and the position of the equilibrium is dictated by the relative stability of the reactants and products, as described by the Gibbs free energy change (ΔG) of the reaction. acs.org

Thermodynamic Control : For most simple aldehydes and ketones, the equilibrium of acetal formation does not strongly favor the products unless measures are taken to shift it. uci.edu The reaction is driven to completion by manipulating the reaction conditions based on Le Chatelier's principle: vaia.com

Removal of Water : As water is a product, its removal from the reaction mixture (e.g., via a Dean-Stark trap) shifts the equilibrium to the right, favoring acetal formation. openstax.org

Use of Excess Alcohol : Using a large excess of dodecanol increases the concentration of one of the reactants, pushing the reaction forward. uci.edumnstate.edu

Kinetic Factors : The rate of acetal formation is dependent on several factors:

Acid Catalyst : The reaction is slow without an acid catalyst. The catalyst increases the rate by making the carbonyl carbon more electrophilic. fiveable.me

Steric Hindrance : Sterically hindered aldehydes or alcohols will react more slowly.

Temperature : Increasing the temperature generally increases the reaction rate, but it can also affect the position of the equilibrium.

Computational and experimental studies on analogous systems confirm that acetalization reactions are thermodynamically feasible under acidic conditions and can proceed on atmospherically relevant timescales. acs.org The free energies of formation for various acetals have been determined, providing a quantitative basis for understanding the reaction equilibria. cdnsciencepub.com

| Factor | Effect on Acetal Formation | Principle |

|---|---|---|

| Acid Catalyst | Increases reaction rate | Kinetics (Lowers activation energy) |

| Removal of Water | Shifts equilibrium to products | Thermodynamics (Le Chatelier's Principle) |

| Excess Alcohol | Shifts equilibrium to products | Thermodynamics (Le Chatelier's Principle) |

| Aqueous Acid (Excess Water) | Shifts equilibrium to reactants (hydrolysis) | Thermodynamics (Le Chatelier's Principle) |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile and volatile compounds, making it well-suited for identifying 1,1-Bis(dodecyloxy)hexadecane in complex mixtures. phytojournal.com This hyphenated method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. phytojournal.comjmchemsci.com In GC, compounds are separated based on their boiling points and interactions with a stationary phase; in the case of this compound, a non-polar column such as one with a DB-5MS phase is often employed. phcogres.comlcms.cz

Following separation, the mass spectrometer fragments the eluted molecules into characteristic ions, producing a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for identification by comparison with established spectral libraries, such as the NIST library. nih.govresearchgate.net this compound has been identified using GC-MS in a wide array of matrices, including extracts from medicinal plants, jmchemsci.comijbpas.com marine sponges, waocp.org macroalgae, smujo.id and actinobacteria. nih.gov The technique is also used to profile constituents in food products like marjoram and egg whites. nih.govmdpi.com

The retention time (RT) and relative abundance of this compound can vary depending on the specific GC column and temperature program used in the analysis. For example, in an analysis of an Indonesian Actinobacteria extract, the compound was detected at a retention time of 13.82 minutes, constituting 6.76% of the total identified compounds. nih.gov In another study on Zingiber nimmonii rhizome extract, it appeared at 19.634 minutes. phcogres.com These findings underscore the role of GC-MS in both identifying and quantifying the compound in diverse biological and chemical samples.

| Source Material | Retention Time (min) | Relative Abundance (%) | Reference |

|---|---|---|---|

| Indonesian Actinobacteria (InaCC A758) | 13.82 | 6.76 | nih.gov |

| Ludwigia stolonifera (Aerial Parts) | Not Specified | 0.1 | acs.orgacs.org |

| Marjoram (Petroleum Ether Extract) | Not Specified | 0.53 | nih.gov |

| Zingiber nimmonii (Isopropanol Extract) | 19.634 | Not Specified | phcogres.com |

| Caulerpa peltata (Ethanol Extract) | 51.608 | 0.57 | smujo.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum, the acetal (B89532) proton (-O-CH-O-) is highly characteristic and would appear as a triplet downfield, shifted by the two adjacent oxygen atoms. The numerous methylene (B1212753) (-CH₂-) protons of the three long alkyl chains would create a large, complex signal region, typically around 1.2-1.6 ppm, while the terminal methyl (-CH₃) groups would appear as a triplet around 0.9 ppm. acs.orgacs.org

The ¹³C NMR spectrum provides complementary information. The carbon of the acetal group (-O-C H-O-) is expected to have a chemical shift in the range of 104-105 ppm. acs.orgacs.org The carbons directly bonded to the ether oxygens (-C H₂-O-) would appear further downfield (around 67-69 ppm) compared to the other alkyl chain carbons, which produce a series of signals between approximately 14 ppm and 32 ppm. acs.orgacs.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Acetal Proton (R-O-CH(OR)-R) | ~4.5 (triplet) | acs.orgacs.org |

| Methylene Protons (-CH₂-) | ~1.2-1.6 | acs.orgacs.org | |

| Terminal Methyl Protons (-CH₃) | ~0.9 (triplet) | acs.orgacs.org | |

| ¹³C | Acetal Carbon (R-O-CH(OR)-R) | ~104-105 | acs.orgacs.org |

| Carbons Adjacent to Ether Oxygen (-CH₂-O-) | ~67-69 | acs.orgacs.org | |

| Alkyl Chain Carbons (-CH₂-, -CH₃) | ~14-32 | acs.orgacs.org |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by features characteristic of its long aliphatic chains and the central acetal group. spectrabase.com

The most prominent absorptions are due to the C-H bonds of the numerous methylene and methyl groups. Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of these C-H bonds. Additional bands related to the alkyl chains include bending vibrations (scissoring) at approximately 1465 cm⁻¹ and methyl rocking vibrations around 1375 cm⁻¹. foodresearchjournal.com

A key diagnostic feature for the acetal functionality is the presence of strong C-O-C stretching bands. Acetal groups typically show a series of strong absorptions in the fingerprint region, specifically between 1000 and 1200 cm⁻¹. jmchemsci.comsemanticscholar.org The presence of these bands, coupled with the absence of a strong, broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), confirms the presence of an ether/acetal structure and the absence of alcohol or carbonyl functionalities.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 2850-2960 | C-H Stretch | Alkyl (-CH₂, -CH₃) | spectrabase.comfoodresearchjournal.com |

| 1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | spectrabase.com |

| 1375 | C-H Bend (Rocking) | Methyl (-CH₃) | spectrabase.com |

| 1000-1200 | C-O-C Stretch | Acetal | jmchemsci.comsemanticscholar.org |

High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While conventional GC-MS is effective for identification via library matching, High-Resolution Mass Spectrometry (HR-MS) provides a higher level of confidence by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the unambiguous determination of a compound's elemental formula. nih.gov For a molecule with the formula C₄₀H₈₂O₂, the calculated exact mass is 594.6315 g/mol . spectrabase.com HR-MS analysis of this compound would yield a measured mass that is very close to this theoretical value, confirming its elemental composition and distinguishing it from other molecules with the same nominal mass. Studies on analogous α-chloroacetals have demonstrated the power of HRMS in confirming their calculated formulas, often by analyzing the sodium adduct ([M+Na]⁺) of the molecule. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, typically used for less volatile or more polar compounds. phytojournal.com While the non-polar and semi-volatile nature of this compound makes it an ideal candidate for GC-MS, LC-MS could also be employed for its analysis. lcms.cznih.gov A comprehensive analysis of complex samples, such as in studies of extractables and leachables from materials, often utilizes both GC-MS and LC-MS to ensure a complete chemical profile, covering compounds with a wide range of polarities and volatilities. lcms.cz

Hyphenated Techniques for Volatile Compound Profiling (e.g., HS-GC-IMS)

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an advanced, hyphenated technique used for the sensitive profiling of volatile and semi-volatile organic compounds. mdpi.com This method provides a two-dimensional separation of analytes, first by retention time in a GC column and subsequently by their drift time in an ion mobility spectrometer. nih.gov This dual separation creates a detailed and unique fingerprint of the volatile components in a sample. mdpi.comnih.gov

Occurrence and Biosynthesis in Natural Systems

Presence in Botanical Extracts

While extensive research has been conducted on the phytochemical composition of Ziziphus spina-christi (Christ's Thorn Jujube) and Punica granatum (Pomegranate), detailed information regarding the presence of 1,1-Bis(dodecyloxy)hexadecane in their extracts is limited in readily available scientific literature. One spectral analysis study has indicated the presence of this compound in Ziziphus spina-christi. nih.gov However, further detailed research is required to fully characterize its presence and concentration in both of these botanical extracts.

A study involving the volatile profiling of the aerial parts of Ludwigia stolonifera, an aquatic herbal plant, successfully identified the presence of this compound. frontiersin.org The analysis, conducted using volatile solvent extraction followed by gas chromatography-mass spectrometry (VSE-GC-MS/MS), detected the compound as a trace component of the oxygenated hydrocarbons present in the plant's hexane (B92381) extract. frontiersin.org Specifically, it was found to constitute 0.13% of the total volatile compounds in the aerial parts. nih.gov

Table 1: Volatile Compound Classes in Ludwigia stolonifera Aerial Parts

| Compound Class | Relative Percentage |

| Oxygenated Hydrocarbons (including this compound) | Trace |

| Aliphatic Hydrocarbons | Major |

| Aromatic Hydrocarbons | Major |

| Monoterpenes | Present |

| Diterpenes | Present |

| Alcohols | Present |

| Acids/Esters | Present |

| Sterols | Present |

Research on the phytochemical profile of Gynochthodes ridsdalei, an endemic species of the Southern Western Ghats in India, has led to the identification of this compound in its leaves. nih.gov The compound, referred to by its synonym hexadecane (B31444), 1,1-bis(dodecyloxy)-, was detected during a GC-MS analysis of the methanolic extract of the leaves. nih.gov This finding was part of a broader phytochemical screening to identify the various biomolecules present in this plant species.

Isolation from Microbial Metabolites

The mangrove-derived bacterium Glutamicibacter mysorens is known to produce a variety of bioactive compounds. researchgate.netresearchgate.net While studies have characterized numerous metabolites from this strain, including antimicrobial and anticancer peptides, the specific characterization of this compound has not been explicitly detailed in the available research. GC-MS analysis of the intracellular extract of G. mysorens has revealed the presence of 155 bioactive molecules, primarily with molecular weights below 1 kgmol⁻¹. researchgate.net

In a screening of Indonesian Actinobacteria for potential new antimycobacterial compounds, this compound was detected in the ethyl acetate (B1210297) extract of the InaCC A758 isolate. nih.gov This actinobacterium was isolated from the rhizosphere soil of a mangrove area in Pramuka Island, Indonesia. The chemical profiling of the extract was performed using gas chromatography-mass spectrometry (GC-MS). nih.gov The study identified a range of compounds, with this compound being one of the metabolites produced by this microbial strain. nih.gov

Table 2: Details of Detection of this compound in InaCC A758

| Parameter | Detail |

| Microbial Strain | Indonesian Actinobacteria (InaCC A758) |

| Source | Mangrove Rhizosphere Soil |

| Extraction Solvent | Ethyl Acetate |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

Bioactive Compound from Brown Marine Algae (Sargassum myriocystum)

The brown marine algae Sargassum myriocystum has been investigated for its bioactive compounds. During spectroscopic analysis of various fractions of an extract from this seaweed, this compound was identified as one of the compounds contributing significantly to the high peaks in the analysis. This finding suggests its potential role as a notable chemical constituent within this marine species.

Product of Fungal Endophytes (Aspergillus fumigatus from Withania somnifera)

Endophytic fungi, which reside within the tissues of living plants, are known producers of a wide array of secondary metabolites. A study focusing on fungal endophytes isolated from the medicinal plant Withania somnifera identified the strain WS-6 as Aspergillus fumigatus. Through Gas Chromatography-Mass Spectrometry (GC-MS), "Hexadecane, 1,1-bis(dodecyloxy)-" was identified as one of the compounds produced by this fungus. nih.gov The research also investigated the anti-tumor properties of the compounds isolated from the fungal culture filtrate. nih.gov

Table 1: Identification of this compound in Natural Systems

| Organism/System | Species | Analytical Method | Key Finding |

| Cyanobacteria | Cylindrospermum alatosporum, Loriellopsis cavenicola | GC-MS | Identified as a metabolite in crude extracts during antioxidant evaluation. |

| Brown Marine Algae | Sargassum myriocystum | Spectroscopic Analysis | Contributed to high peaks in fractions of the extract, indicating significant presence. |

| Fungal Endophyte | Aspergillus fumigatus (from Withania somnifera) | GC-MS | Identified as a product of the endophytic fungus with potential anti-tumor activity. nih.gov |

Occurrence in Animal and Food Matrices

Beyond microbial and plant-based systems, this compound has also been detected in the complex chemical makeups of insects and various food products.

Analysis of Insect Cuticular Hydrocarbons (Anthidium Species)

Cuticular hydrocarbons play a crucial role in chemical communication and taxonomy in insects. A chemotaxonomic study aimed at identifying females of three species of carder bees from the genus Anthidium analyzed the chemical compounds of their cuticles. The results showed that this compound was uniquely found in the cuticle of the female Anthidium pulchellum. It was categorized as a relatively abundant alcohol compound in this species, distinguishing it from the other species analyzed.

Identification in Ripened Dairy Products (e.g., Ras Cheese)

The complex flavors of ripened cheeses are derived from a multitude of volatile organic compounds. In an analysis of Ras cheese, a traditional Egyptian hard cheese, this compound was identified as one of the volatile compounds. The study, which compared different salting techniques, found that cheese treated with a specific method (T4) had a higher percentage of this compound. It was listed as a key compound that helps differentiate between cheese treatments based on their chemical profiles.

Table 2: Occurrence of this compound in Animal and Food Matrices

| Matrix | Specific Example | Analytical Method | Key Finding |

| Insect Cuticle | Anthidium pulchellum (female) | Chemical Analysis | Found uniquely in this species' cuticle, serving as a potential chemotaxonomic marker. |

| Egg White Protein | Processed Egg White Protein | HS-GC-IMS | Identified as a volatile straight-chain alkane. mdpi.com |

| Ripened Dairy | Ras Cheese | Not specified | Higher percentages found in cheese with a specific salting technique. |

Proposed Biosynthetic Pathways and Precursor Analysis

The precise biosynthetic pathway of this compound has not been fully elucidated in scientific literature. However, based on its chemical structure as a long-chain acetal (B89532), a plausible biosynthetic route can be proposed. This pathway involves the synthesis of its precursor molecules—a long-chain aldehyde and a long-chain alcohol—followed by their enzymatic condensation.

The formation of this compound is hypothesized to proceed through the reaction of one molecule of hexadecanal (B134135) with two molecules of dodecanol (B89629). This reaction is a form of acetalization, a common biochemical transformation. In biological systems, such reactions are typically catalyzed by specific enzymes to ensure efficiency and specificity.

The proposed biosynthetic pathway can be broken down into two main stages:

Biosynthesis of Precursors: The formation of the C16 aldehyde (hexadecanal) and the C12 alcohol (dodecanol).

Acetal Formation: The enzyme-mediated condensation of hexadecanal and dodecanol.

Biosynthesis of Precursor Molecules

The precursors to this compound are derived from fatty acid metabolism. Long-chain fatty acids are synthesized in plants and other organisms from acetyl-CoA through the action of fatty acid synthase (FAS) complexes. The resulting saturated fatty acids, primarily palmitic acid (C16) and lauric acid (C12), serve as the starting points for the synthesis of hexadecanal and dodecanol, respectively.

Hexadecanal Biosynthesis: Hexadecanal, a C16 fatty aldehyde, is typically formed through the reduction of its corresponding fatty acid, palmitic acid. This conversion can be catalyzed by fatty acyl-CoA reductases.

Dodecanol Biosynthesis: Similarly, dodecanol, a C12 fatty alcohol, is synthesized via the reduction of lauric acid. This process is also mediated by fatty acyl-CoA reductases. Dodecanol can be obtained from the fatty acids of palm kernel or coconut oil through hydrogenation. wikipedia.org

The general pathway for the formation of these precursors is outlined in the table below.

| Precursor | Immediate Precursor Fatty Acid | Key Enzyme Class |

| Hexadecanal | Palmitic Acid (C16:0) | Fatty Acyl-CoA Reductase |

| Dodecanol | Lauric Acid (C12:0) | Fatty Acyl-CoA Reductase |

Proposed Acetal Formation

Once the precursor aldehyde and alcohol are synthesized, they are proposed to undergo an enzyme-catalyzed acetalization reaction to form this compound. The reaction would proceed in a stepwise manner, likely involving the formation of a hemiacetal intermediate.

The proposed reaction is as follows:

Hexadecanal + 2 Dodecanol → this compound + H₂O

While the specific enzymes responsible for this transformation in the context of this compound biosynthesis have not been identified, acetal formation is a known biochemical reaction. In many biological contexts, the formation of acetals and hemiacetals is crucial, for example, in the cyclization of sugars. youtube.com It is plausible that a specific acetal synthase or a related transferase catalyzes this final step in the biosynthesis of this compound.

Further research, including isotopic labeling studies and the identification and characterization of the involved enzymes from organisms known to produce this compound, is necessary to confirm and detail this proposed biosynthetic pathway.

Research Applications in Materials Science and Engineering

Utilization in Mimicking and Modifying Biological Membranes

A thorough search of scientific databases yields no studies investigating the use of 1,1-Bis(dodecyloxy)hexadecane for the purpose of mimicking or modifying biological membranes. Research in this area typically focuses on amphiphilic molecules, such as phospholipids or archaeal diether and tetraether lipids, which can self-assemble into bilayer structures resembling cell membranes. nih.gov this compound is a non-amphiphilic, non-polar molecule and thus lacks the fundamental chemical properties required to form such biomimetic structures.

Role in the Development of Nanomaterials and Soft Matter

There is no available scientific literature that describes the role of this compound in the development of nanomaterials or soft matter. The design of these materials generally relies on molecules with specific functionalities that drive self-assembly or provide responsive properties, which are absent in the simple hydrocarbon structure of this compound.

Studies on Vesicle and Micelle Formation

No published studies exist on vesicle or micelle formation from this compound. The formation of these supramolecular structures in aqueous solution is a characteristic property of amphiphilic molecules, which possess both a hydrophilic head group and a hydrophobic tail. mdpi.com As this compound is entirely hydrophobic and lacks a polar head group, it is not expected to form micelles or vesicles.

Investigation of Surface Chemistry and Interfacial Phenomena

There is no research available on the surface chemistry or interfacial phenomena associated with this compound. Studies of this nature typically focus on surface-active agents (surfactants) that modify the properties of interfaces, a characteristic not possessed by this non-polar compound.

Biological and Biochemical Research Aspects

Investigations into Antimicrobial Efficacy

Comprehensive searches of peer-reviewed scientific databases did not yield specific studies investigating the antimicrobial efficacy of isolated 1,1-Bis(dodecyloxy)hexadecane. While related long-chain chemical structures, such as fatty alcohols and alkanes, have been a subject of antimicrobial research, this information falls outside the scope of this article, which is focused solely on this compound.

Antibacterial Activity

There is currently no specific data available from studies that have directly evaluated the antibacterial properties of this compound against any bacterial strains.

Antifungal Properties

No dedicated research has been found regarding the potential antifungal activities of this compound.

Antiviral Potentials

The antiviral potential of this compound remains an uninvestigated area of research, with no available studies on its efficacy against viruses.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Direct investigation into the antioxidant activity and free radical scavenging mechanisms of pure this compound is limited. However, the compound has been identified as a volatile constituent in the aquatic herbal plant Ludwigia stolonifera. acs.org A study involving this plant explored the antioxidant potential of its extracts. acs.org

In the volatile profiling of Ludwigia stolonifera, this compound was detected in the hexane (B92381) extract of the plant's aerial parts. acs.org This extract, containing a mixture of compounds, demonstrated potent antioxidant and high metal chelation capacity. acs.org The antioxidant activity was evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity assay. acs.org It is important to note that this study assessed the properties of the entire plant extract, and the specific contribution of this compound to the observed antioxidant effects was not determined. acs.org

Table 1: Antioxidant Activity Research Summary

| Research Focus | Compound Source | Assay Used | Findings Summary |

|---|

Antiproliferative and Anti-tumorigenic Research

There is a notable absence of scientific literature detailing any antiproliferative or anti-tumorigenic research conducted specifically on this compound.

Efficacy Against Glioblastoma Cell Lines

No research studies were found that investigated the efficacy of this compound against glioblastoma cell lines or any other cancer cell lines. Therefore, no data is available on its potential as an anti-glioblastoma agent.

Table 2: Antiproliferative Research Summary

| Cell Line | Compound | Findings |

|---|---|---|

| Glioblastoma | This compound | No specific data available |

Studies on Prostate Cancer Cell Lines

Direct experimental research specifically investigating the cytotoxic or anti-proliferative effects of isolated this compound on prostate cancer cell lines such as PC-3, DU-145, and LNCaP has not been identified in the available scientific literature.

However, the compound has been identified as a constituent in extracts that have demonstrated cytotoxicity against other human cancer cell lines. For instance, this compound was detected during Gas Chromatography-Mass Spectroscopy (GC-MS) analysis of an extract from the endophytic fungus Aspergillus fumigatus, which showed anti-tumor activity. researchgate.net Similarly, it was identified in extracts from Streptomyces mangrovisoli, which exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7), human colorectal adenocarcinoma (HCT-116), and human alveolar adenocarcinoma (A549) cell lines. preprints.org Another study identified the compound in a diethyl ether fraction of an Ilex khasiana extract that showed inhibitory efficacy against human alveolar adenocarcinoma (A549) and human colorectal carcinoma (HCT116) cell lines. researchgate.net

These findings suggest that extracts containing this compound possess anticancer properties, but the specific contribution of this individual compound to the observed cytotoxicity, particularly in the context of prostate cancer, remains uninvestigated.

Enzymatic Interactions and Inhibition Studies

The direct inhibitory activity of isolated this compound on key metabolic enzymes has not been a primary focus of published research. However, its presence has been confirmed in various extracts and formulations that exhibit significant enzymatic inhibition, suggesting a potential area for future investigation.

Studies on purified this compound and its specific inhibitory effects on α-amylase and α-glucosidase are not currently available. These enzymes are critical targets in managing postprandial hyperglycemia. acs.orgnih.gov

The compound has been identified in complex mixtures that do demonstrate bioactivity against these enzymes. For example, this compound was listed as a component in okra extract-capped Vanadium pentoxide nanoparticles (ONPs). These fabricated ONPs showed significant in vitro inhibition against both α-amylase (80.00 ± 1.73%) and α-glucosidase (69.93 ± 1.86%). It was also detected in fermented whole Calamondin puree, which showed a higher α-glucosidase inhibition rate compared to its non-fermented counterpart. ekb.eg While these studies are promising, they attribute the enzymatic inhibition to the complex formulation or extract as a whole, and not to any single constituent. ekb.eg

Beta-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics; inhibiting these enzymes is a key strategy in combating antibiotic resistance. pharmacophorejournal.com In silico studies have been conducted to evaluate the potential of this compound to interact with and inhibit these enzymes. A molecular docking study assessed the binding affinity of the compound against three different β-lactamase proteins. The study calculated the binding energy (docking score) of the compound with the active sites of these enzymes, with more negative scores indicating a stronger potential interaction.

The results, detailed in the table below, show that this compound exhibits moderate binding energies against the selected β-lactamase targets, suggesting it may have potential as a scaffold for developing new anti-β-lactamase agents. pharmacophorejournal.com

| β-Lactamase Target (PDB ID) | Source Organism | Docking Score (kcal/mol) |

|---|---|---|

| 4BLM | Streptomyces sp. ACT-1 | -5.0 |

| 3W4O | Escherichia coli | -5.5 |

| 1M2X | Citrobacter freundii | -4.0 |

Data sourced from an in silico evaluation of anti-β-lactamase potential. pharmacophorejournal.com

Applications in Chemotaxonomy and Biological Species Differentiation

The analysis of cuticular chemical compounds, particularly hydrocarbons and their derivatives, serves as a valuable tool in chemotaxonomy for distinguishing between closely related species. core.ac.uk this compound has been identified as a species-specific chemical marker in this context.

In a chemotaxonomic study of two species of wool carder bees, GC-MS analysis of the male cuticular compounds revealed distinct chemical profiles. This compound was identified as one of ten characteristic compounds present in Anthidium pulchellum. core.ac.uk Crucially, this compound was absent in the cuticular profile of the related species Anthidium tessellatum, highlighting its utility as a chemotaxonomic marker for differentiating these two species. core.ac.uk

The table below summarizes the presence of this differentiating compound.

| Bee Species | Presence of this compound in Cuticle |

|---|---|

| Anthidium pulchellum | Present |

| Anthidium tessellatum | Absent |

Data from a chemotaxonomic study of Anthidium species. core.ac.uk

Membrane-Compound Interactions and Permeability Modulation

Direct research on the interaction of this compound with biological membranes or its specific effects on membrane permeability is limited. The compound's long aliphatic structure suggests lipophilic properties that would facilitate interaction with lipid bilayers, but experimental data remains scarce.

Indirectly, the compound has been identified in plant extracts noted for containing other compounds that affect membrane properties. For example, it was detected in an ethyl acetate (B1210297) extract of Euphorbia inarticulata which also contained lupeol, a triterpene reported to have cardioprotective effects by preserving membrane permeability. researchgate.net However, this association does not imply that this compound itself modulates membrane permeability.

The structurally related compound hexadecane (B31444) is used as the lipid membrane in the Hexadecane Membrane-Parallel Artificial Membrane Permeability Assay (HDM-PAMPA), a model used to predict the passive absorption of drugs in the gastrointestinal tract. This highlights the fundamental role of long-chain hydrocarbons in forming lipid barriers that regulate permeability, a context relevant to the potential function of this compound.

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

No specific studies employing molecular modeling and simulation to investigate the conformational behavior, dynamics, or interaction of 1,1-Bis(dodecyloxy)hexadecane with other molecules or systems were identified.

Structure-Activity Relationship (SAR) Derivations

There is no available literature detailing structure-activity relationship studies for this compound that would elucidate how its structural features correlate with any specific biological or chemical activity.

Quantum Chemical Calculations for Electronic and Geometric Structures

Detailed quantum chemical calculations to determine the electronic properties (such as orbital energies and charge distribution) and to optimize the geometric structure of this compound have not been a dedicated subject of published research. While basic computed properties are available, in-depth quantum mechanical analyses are absent.

Molecular Docking Investigations for Biological Targets

Although mentioned as part of a larger screening library of natural compounds, specific and detailed molecular docking investigations to identify and characterize the binding of this compound to particular biological targets are limited. nih.gov A focused study on its potential protein interactions is not available.

Predictive Analytics for Novel Applications

No research was found that utilizes predictive analytics or machine learning models to forecast novel applications or properties of this compound based on its structure.

Environmental Considerations and Fate

Environmental Occurrence and Distribution in Various Compartments

1,1-Bis(dodecyloxy)hexadecane has been identified in specific terrestrial and aquatic environments, suggesting both natural and anthropogenic sources.

Terrestrial Environment: The compound has been detected in soil samples collected from auto workshop areas. This finding points towards a potential release from activities related to automotive lubricants, fuels, or other specialized fluids used in these settings. The presence in soil suggests that due to its high molecular weight and expected low water solubility, it is likely to adsorb to soil particles, limiting its mobility.

Aquatic and Biological Systems: Interestingly, this compound has also been identified as a volatile component in the aerial parts of the aquatic plant Ludwigia stolonifera acs.orgacs.org. This suggests a potential biogenic origin, where the plant synthesizes the compound. Its presence in a plant implies it can be part of the natural lipid profile of certain organisms. However, there is no available data on its detection in open water bodies or the atmosphere. Given its likely low volatility and water solubility, it is expected to be primarily associated with sediments and biological matrices within aquatic systems.

Table 1: Documented Occurrence of this compound

| Environmental Compartment | Specific Location/Source | Implied Origin |

| Soil | Auto workshop areas | Anthropogenic |

| Biota | Aerial parts of Ludwigia stolonifera | Biogenic |

| Water | Not reported | - |

| Air | Not reported | - |

Biodegradation Pathways and Microbial Transformation Studies

Direct studies on the biodegradation of this compound are not currently available in scientific literature. However, its chemical structure—an acetal (B89532) formed from a long-chain aldehyde (hexadecanal) and two long-chain alcohols (dodecanol)—allows for inferences about potential microbial degradation pathways based on the metabolism of its constituent parts.

The biodegradation of this compound would likely be initiated by enzymatic hydrolysis of the acetal linkage, releasing hexadecanal (B134135) and two molecules of dodecanol (B89629). This initial step would require specific enzymes capable of cleaving the ether bonds of the acetal group.

Following hydrolysis, the resulting long-chain aldehyde and alcohols would likely be metabolized through well-established pathways for the degradation of long-chain alkanes and fatty acids. Microorganisms, particularly certain bacteria and fungi, are known to degrade long-chain alkanes researchgate.net. The terminal methyl group of the alkanes (or the alcohol group in this case) is typically oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (fatty acid) researchgate.net. This fatty acid then undergoes β-oxidation, a process that sequentially shortens the carbon chain, generating acetyl-CoA, which can then enter central metabolic pathways researchgate.net.

Therefore, a plausible biodegradation pathway for this compound would be:

Hydrolysis: Enzymatic cleavage of the acetal bond to yield one molecule of hexadecanal and two molecules of dodecanol.

Oxidation: The dodecanol molecules would be oxidized to dodecanal and then to dodecanoic acid. The hexadecanal would be oxidized to hexadecanoic acid.

β-Oxidation: The resulting fatty acids (dodecanoic acid and hexadecanoic acid) would be degraded through the β-oxidation pathway.

The rate of biodegradation is expected to be relatively slow due to the compound's high molecular weight and low bioavailability.

Ecological Impact Assessments and Biogeochemical Cycling

Ecological Impact: There are no specific ecotoxicological studies on this compound. Due to its high molecular weight and presumed low water solubility, its bioavailability and acute toxicity to aquatic organisms are expected to be low. However, as a large lipophilic molecule, it may have the potential for bioaccumulation in organisms, particularly in sediment-dwelling species and in the fatty tissues of higher organisms. The degradation products, hexadecanal and dodecanol, are long-chain fatty aldehydes and alcohols, which are natural components of many organisms and are generally considered to have low toxicity.

Biogeochemical Cycling: The presence of this compound in the plant Ludwigia stolonifera suggests its involvement in the biogeochemical cycling of plant-derived lipids acs.orgacs.org. Very-long-chain fatty acids and their derivatives are components of plant waxes and cuticles, which play a role in protecting the plant from environmental stressors nih.gov. When the plant dies and decomposes, these lipids are released into the soil or sediment.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Principles in Synthesis

The future synthesis of 1,1-Bis(dodecyloxy)hexadecane and related long-chain acetals will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional acetal (B89532) synthesis often relies on harsh acidic catalysts and volatile organic solvents. youtube.comyoutube.com Emerging research, however, points towards more sustainable methodologies.

Future synthetic strategies could involve:

Heterogeneous Catalysis: The use of solid acid catalysts, such as natural clays (B1170129) or zeolites, can offer advantages like reusability and reduced waste generation compared to homogeneous catalysts. researchgate.net

Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME) or surfactant-water systems, is a key area of development. acs.org

Alternative Energy Sources: Microwave-assisted and photo-organocatalytic methods have shown promise in accelerating acetalization reactions under milder conditions, reducing energy consumption. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot syntheses, where an aldehyde is directly converted to the corresponding acetal without isolating intermediates, represent a promising approach. iwu.edu

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Catalyst Type | Solvent System | Key Advantages |

| Heterogeneous Catalysis | Solid acids (e.g., zeolites, clays) | Solvent-free or green solvents | Catalyst reusability, reduced waste |

| Biocatalysis | Immobilized enzymes | Aqueous media | High selectivity, mild conditions |

| Photocatalysis | Organic dyes (e.g., Eosin Y) | Benign solvents | Use of visible light, low energy |

| Microwave-Assisted Synthesis | Various | Dependent on reaction | Rapid heating, shorter reaction times |

Development of Advanced Analytical Platforms for In Situ Studies

Understanding the behavior of this compound in complex environments necessitates the development and application of advanced analytical techniques capable of in situ measurements. Due to its long hydrocarbon chains, this molecule is likely to exhibit self-assembly and interfacial activity, similar to lipids.

Key analytical platforms for future research include:

Atomic Force Microscopy (AFM): AFM can provide real-time, nanoscale visualization of this compound assemblies on surfaces, offering insights into the formation and structure of monolayers or bilayers. mdpi.comresearchgate.netnih.gov This technique would be invaluable for studying its potential use in supported lipid bilayer models. wikipedia.org

Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): SFG-VS is a surface-sensitive technique that can provide detailed information about the molecular structure and orientation of molecules at interfaces. This would be particularly useful for studying the interaction of this compound with other molecules at a membrane interface in real time. nih.gov

Advanced Mass Spectrometry Techniques: While conventional gas chromatography-mass spectrometry (GC-MS) is limited in analyzing very long-chain hydrocarbons, newer methods like silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) can detect compounds with much longer chain lengths. nih.gov These techniques will be crucial for characterizing this compound and its potential metabolites or degradation products.

Table 2: Advanced Analytical Platforms for In Situ Studies of this compound

| Analytical Platform | Information Obtained | Relevance to this compound |

| Atomic Force Microscopy (AFM) | Nanoscale topography and mechanical properties | Visualization of self-assembled structures |

| Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) | Molecular orientation and conformation at interfaces | Understanding interfacial behavior |

| Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) | High molecular weight determination | Characterization of intact molecule and large assemblies |

| Dual Polarisation Interferometry | Optical birefringence of thin films | Characterizing order and disruption in molecular layers |

Targeted Applications in Bionanotechnology and Advanced Materials

The lipid-like structure of this compound makes it a compelling candidate for applications in bionanotechnology and the development of advanced materials. Lipids are fundamental building blocks in nanotechnology due to their biocompatibility and self-assembly properties. longdom.orgnih.gov

Potential future applications to be explored include:

Nanocarriers for Drug Delivery: The amphiphilic nature that can be inferred from its structure suggests that this compound could self-assemble into structures like liposomes or micelles, capable of encapsulating therapeutic agents for targeted delivery. nanotechnology.blog

Functionalization of Nanoparticles: A coating of this compound could enhance the stability and biocompatibility of inorganic nanoparticles, improving their circulation time and reducing toxicity in biomedical applications. longdom.org

Formation of Nanotubes and Nanofibers: Certain lipid molecules can self-assemble into nanotubes and nanofibers, which have potential applications in nanoelectronics and as templates for the synthesis of nanowires. longdom.org The potential for this compound to form such structures warrants investigation.

Advanced Materials: As a long-chain organic molecule, it could be explored as a component in the synthesis of novel polymers or as a plasticizer. The acetal linkage, which can be sensitive to acidic conditions, could be exploited for creating degradable materials. wikipedia.org

Systems Biology Approaches to Elucidate Complex Biological Roles

While the biological functions of this compound are currently unknown, its structural similarity to ether lipids suggests it may have roles in biological systems. Ether lipids are known to be important components of cell membranes and are involved in signaling pathways. plos.orgnih.gov

A systems biology approach, integrating multiple "omics" datasets, could be a powerful tool to uncover its potential biological significance. uwa.edu.aunih.govresearchgate.net Such an approach could involve:

Lipidomics: High-throughput analysis of the lipid profile of cells or tissues after exposure to this compound could reveal its uptake, metabolism, and effects on the broader lipid landscape.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression following treatment with this compound could identify the cellular pathways and processes it influences.

By integrating these datasets, researchers could construct network models to predict the compound's mechanism of action and identify potential protein targets.

Cross-Disciplinary Integration for Enhanced Research Outcomes

The full potential of this compound can only be realized through a concerted, cross-disciplinary research effort. The complexity of moving from molecular synthesis to functional application requires the integration of expertise from various fields.

Key areas for collaboration include:

Organic and Materials Chemistry: For the development of novel, sustainable synthetic routes and the incorporation of the molecule into advanced materials.

Analytical Chemistry: To develop and apply sophisticated techniques for the characterization and in situ study of the molecule and its assemblies.

Biophysics and Bionanotechnology: To investigate its self-assembly properties and its potential applications in areas such as drug delivery and biosensing.

Cell Biology and Systems Biology: To elucidate its biological roles and mechanisms of action within living systems.

Computational Chemistry and Bioinformatics: For modeling its behavior, predicting its properties, and analyzing large-scale biological datasets.

Such collaborative efforts will be essential to drive innovation and translate fundamental discoveries about this compound into practical applications.

常见问题

Q. What are the key structural features and physicochemical properties of 1,1-Bis(dodecyloxy)hexadecane relevant to its application in material science?

this compound (CAS 56554-64-4) is a symmetrical ether derivative of hexadecane with two dodecyloxy (-O-C₁₂H₂₅) groups at the 1,1-positions. Its molecular formula is C₄₀H₈₂O₂ , resulting in a high molecular weight (594 g/mol) and extended alkyl chains, which confer low polarity, high hydrophobicity, and potential thermal stability. These properties make it suitable for applications requiring non-polar solvents, surfactants, or liquid crystal precursors. The compound’s solid-state behavior (e.g., melting point) and solubility in organic solvents (e.g., dichloromethane or methanol) are critical for experimental design .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield?

Synthesis typically involves Williamson etherification, where hexadecane-1,1-diol reacts with dodecyl bromide under alkaline conditions. Key optimization parameters include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) improve nucleophilic substitution.

Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Yield optimization requires monitoring reactant stoichiometry and avoiding moisture, which can hydrolyze intermediates .

Advanced Research Questions

Q. How does the introduction of dodecyloxy groups influence the mesomorphic behavior of hexadecane derivatives in liquid crystal applications?

The nematogenic mesophase in symmetrical ether derivatives like this compound arises from the balance between alkyl chain flexibility and molecular symmetry. Studies on homologous series show that nematogenic behavior begins at longer chain lengths (e.g., heptyloxy to hexadecyloxy), where increased van der Waals interactions stabilize the nematic phase. Polarizing microscopy reveals Schlieren textures, indicative of directional ordering. Compared to unmodified hexadecane, the dodecyloxy groups enhance molecular anisotropy, enabling applications in temperature-responsive liquid crystal displays .

Q. What methodological considerations are critical when analyzing the environmental mobility and adsorption behavior of this compound in soil systems?

Adsorption studies using soil columns and Freundlich isotherms are essential. Key considerations:

- Soil organic carbon (OC) content : Higher OC increases adsorption due to hydrophobic interactions. For example, in soils with 1–16% OC, adsorption coefficients (Koc) range from 50–400, suggesting limited mobility .

- Aqueous solubility : The compound’s low solubility (<1 mg/L) necessitates using co-solvents (e.g., methanol) in experiments, but these may artificially inflate mobility data.

- Ecotoxicity : Chronic exposure studies on aquatic organisms are required due to its persistence and potential bioaccumulation .

Q. How can experimental design frameworks like uniform design be applied to optimize the synthesis parameters of this compound derivatives in nanotechnology applications?

Uniform design (UD) minimizes experimental trials while maximizing parameter coverage. For nanoparticle synthesis, factors include:

- Functional monomer ratio (e.g., methacrylic acid).

- Cross-linker concentration (e.g., ethylene glycol dimethacrylate).

- Polymerization solvent (e.g., dichloromethane vs. DMF).

A U18(6⁷) matrix can test 7 variables at 6 levels in 18 trials, enabling statistical modeling (e.g., artificial neural networks) to predict optimal conditions for size, yield, and imprinting efficiency .

Q. What analytical techniques are most effective for characterizing the thermodynamic properties of this compound, particularly in high-pressure environments?

- Density measurements : Vibrating-tube densimeters quantify temperature-dependent (318–413 K) and pressure-dependent (up to 60 MPa) behavior.

- Viscosity analysis : Falling-body viscometers assess shear stress under varying conditions.

- Speed of sound and refractive index : Correlate with molecular packing and phase transitions.

These data are critical for developing Helmholtz energy equations of state, which model thermodynamic properties in industrial applications .

Q. In flavor chemistry research, how does the presence of this compound contribute to aroma profile development, and what extraction methods are suitable for its identification in complex matrices?

The compound contributes to lipid-derived flavor compounds in aged cheeses (e.g., Edam) via oxidative degradation. For identification:

- Headspace solid-phase microextraction (HS-SPME) : Captures volatile fractions without solvent interference.

- GC-MS : Resolves complex matrices using a DB-5MS column and electron ionization.

Key ions (e.g., m/z 594 for molecular ion) and retention indices distinguish it from branched alkanes. Sensory panels correlate its concentration with flavor intensity during ripening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。